N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide
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Overview
Description
“N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide” is a sulfonamide compound. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms. They are widely used in medicine, particularly as antibiotics .
Chemical Reactions Analysis
Sulfonamides, including this compound, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids. They can also undergo hydrolysis, particularly under acidic or alkaline conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonamide group could make it polar and capable of forming hydrogen bonds, which could influence its solubility and reactivity .
Scientific Research Applications
Cyclooxygenase-2 Inhibition
A series of benzenesulfonamide derivatives, including structures similar to N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide, have been synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. Substituent effects at the ortho position to the sulfonamide group on the phenyl ring were examined, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors. This research highlights the potential of such compounds in the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Structural Characterization and Computational Study
Another study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS). This compound was characterized using SCXRD studies and spectroscopic tools, revealing insights into its structural and electronic properties through computational simulations. Such studies are crucial for understanding the molecular interactions and properties of new compounds, potentially leading to novel applications in chemistry and biology (Murthy et al., 2018).
Electrophilic Cyanation
N-Cyano-N-phenyl-p-methylbenzenesulfonamide was used as an electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides. This method showcases the versatility of sulfonamide derivatives in facilitating chemical reactions that are essential for the synthesis of pharmaceutical intermediates, demonstrating their significance in organic synthesis and drug development (Anbarasan et al., 2011).
Mixed-ligand Copper(II)-sulfonamide Complexes
Research into mixed-ligand copper(II)-sulfonamide complexes reveals their interaction with DNA and their genotoxicity and anticancer activity. Such studies highlight the potential therapeutic applications of sulfonamide derivatives in cancer treatment, providing insights into their mechanisms of action at the molecular level (González-Álvarez et al., 2013).
Anticancer and Antimicrobial Activities
Sulfonamide derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities, demonstrating their potential as drug candidates. The ability of these compounds to induce apoptosis and autophagy in cancer cells, along with their inhibitory effects on carbonic anhydrase isoenzymes, underscores their significance in the development of new therapeutic agents (Gul et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S/c1-2-16-7-9-19(10-8-16)24(22,23)20-15-17-11-13-21(14-12-17)18-5-3-4-6-18/h7-10,17-18,20H,2-6,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQBESQXSVDJAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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